molecular formula C15H17N3O3 B1404454 4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide CAS No. 1415719-12-8

4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide

Cat. No.: B1404454
CAS No.: 1415719-12-8
M. Wt: 287.31 g/mol
InChI Key: WMSKFVBILBIKGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide typically involves the following steps:

    Formation of the Pyrrolidinyl Core: The pyrrolidinyl core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine. For instance, the reaction between succinic anhydride and an amine can yield the pyrrolidinyl ring.

    Introduction of the Cyclopropylmethylamino Group: The cyclopropylmethylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrolidinyl intermediate with cyclopropylmethylamine under suitable conditions.

    Attachment to the Benzamide Core: The final step involves the coupling of the substituted pyrrolidinyl intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, although not approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed to influence cellular processes through its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethylamino group and pyrrolidinyl core contribute to its stability and reactivity, making it a valuable compound in research applications.

Properties

IUPAC Name

4-[3-(cyclopropylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c16-14(20)10-3-5-11(6-4-10)18-13(19)7-12(15(18)21)17-8-9-1-2-9/h3-6,9,12,17H,1-2,7-8H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSKFVBILBIKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide
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4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide

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